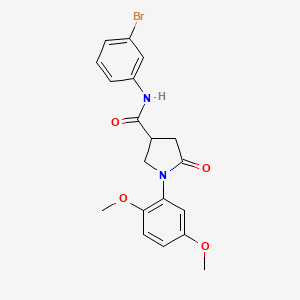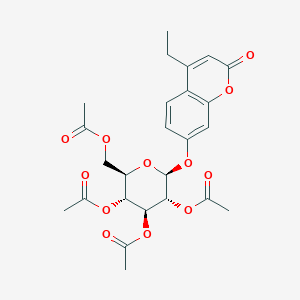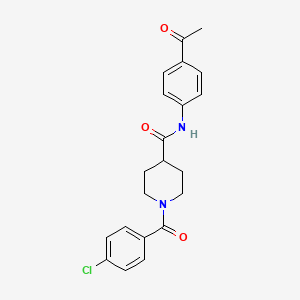![molecular formula C22H20FNO4S B14959206 N-({(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}acetyl)glycine](/img/structure/B14959206.png)
N-({(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}acetyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(1E)-5-FLUORO-1-[(4-METHANESULFINYLPHENYL)METHYLIDENE]-2-METHYL-1H-INDEN-3-YL]ACETAMIDO}ACETIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated indenylidene moiety and a methanesulfinylphenyl group, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1E)-5-FLUORO-1-[(4-METHANESULFINYLPHENYL)METHYLIDENE]-2-METHYL-1H-INDEN-3-YL]ACETAMIDO}ACETIC ACID typically involves multiple steps, starting with the preparation of the fluorinated indenylidene intermediate This intermediate is then coupled with the methanesulfinylphenyl group under specific reaction conditions, such as the use of a suitable catalyst and solvent system
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[(1E)-5-FLUORO-1-[(4-METHANESULFINYLPHENYL)METHYLIDENE]-2-METHYL-1H-INDEN-3-YL]ACETAMIDO}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone.
Reduction: The fluorinated indenylidene moiety can be reduced under specific conditions.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methanesulfinyl group yields a sulfone derivative, while reduction of the fluorinated indenylidene moiety produces a reduced indenylidene compound.
Applications De Recherche Scientifique
2-{2-[(1E)-5-FLUORO-1-[(4-METHANESULFINYLPHENYL)METHYLIDENE]-2-METHYL-1H-INDEN-3-YL]ACETAMIDO}ACETIC ACID has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{2-[(1E)-5-FLUORO-1-[(4-METHANESULFINYLPHENYL)METHYLIDENE]-2-METHYL-1H-INDEN-3-YL]ACETAMIDO}ACETIC ACID involves its interaction with specific molecular targets and pathways. The fluorinated indenylidene moiety may interact with enzymes or receptors, modulating their activity. The methanesulfinylphenyl group could influence the compound’s binding affinity and specificity. These interactions ultimately lead to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Organochlorine Compounds: Organic compounds containing chlorine, used in various applications.
Uniqueness
2-{2-[(1E)-5-FLUORO-1-[(4-METHANESULFINYLPHENYL)METHYLIDENE]-2-METHYL-1H-INDEN-3-YL]ACETAMIDO}ACETIC ACID is unique due to its combination of a fluorinated indenylidene moiety and a methanesulfinylphenyl group. This structural arrangement imparts distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C22H20FNO4S |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
2-[[2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetyl]amino]acetic acid |
InChI |
InChI=1S/C22H20FNO4S/c1-13-18(9-14-3-6-16(7-4-14)29(2)28)17-8-5-15(23)10-20(17)19(13)11-21(25)24-12-22(26)27/h3-10H,11-12H2,1-2H3,(H,24,25)(H,26,27)/b18-9+ |
Clé InChI |
YHIPTYHDOZQZLO-GIJQJNRQSA-N |
SMILES isomérique |
CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NCC(=O)O |
SMILES canonique |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B14959133.png)
![N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}-2-(phenylsulfonyl)acetamide](/img/structure/B14959146.png)


![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1-phenylmethanesulfonamide](/img/structure/B14959159.png)
methanone](/img/structure/B14959169.png)
![7-methyl-9-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14959171.png)

![1-(4-chlorophenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959176.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959178.png)
![methyl {7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B14959186.png)
![1-butyl-5-oxo-N-(4-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide](/img/structure/B14959198.png)
![4-[(2-methylpropanoyl)amino]-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B14959203.png)
